molecular formula C17H18N2O2S B5854589 methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate

methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate

Cat. No.: B5854589
M. Wt: 314.4 g/mol
InChI Key: BOAIOQXMSFCCHT-UHFFFAOYSA-N
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Description

Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate (CAS: 516457-46-8) is a thiourea derivative with a complex structure comprising:

  • A phenylacetate backbone (methyl ester group linked to a benzene ring).
  • A thiourea bridge (–NH–C(=S)–NH–) connecting the phenyl group to a benzylamine substituent .

Properties

IUPAC Name

methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-21-16(20)11-13-7-9-15(10-8-13)19-17(22)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAIOQXMSFCCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate typically involves multiple steps. One common route includes the reaction of 4-aminophenylacetic acid with benzyl isothiocyanate to form the intermediate product, which is then esterified with methanol in the presence of a catalyst to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential in industrial settings.

Chemical Reactions Analysis

Cyclization Reactions

The carbothioamide group facilitates cyclization under specific conditions. For example, reaction with carbon disulfide (CS₂) in ethanol under microwave irradiation yields 1,3,4-oxadiazole derivatives (e.g., compound 3 in ). Key experimental parameters include:

Reaction ConditionConventional HeatingMicrowave Irradiation
Time10 h20 min
SolventEthanolSolvent-free
Yield81%97%

Mechanism : The thioamide group reacts with CS₂ to form a thiocarbamate intermediate, which cyclizes to the oxadiazole ring. The reaction pathway is confirmed by spectral data, including the disappearance of hydrazide protons in 1H^1H-NMR and IR absorption at 1256 cm1^{-1} (C=S stretch) .

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide derivatives. For instance:

ParameterConventional MethodMicrowave Method
Reaction Time24 h15 min
SolventChloroformSolvent-free
Yield78%94%

Product : Hydrazide 2 (from ), characterized by LC-MS and elemental analysis. The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, releasing methanol.

Amination with Formaldehyde and Amines

The compound participates in one-pot three-component reactions with formaldehyde and amines (e.g., benzylamine) to form azine derivatives. For example:

Amine UsedReaction TimeYield
Benzylamine6 h (DMF)85%
Allylamine4.5 h (neat)91%

Mechanism : The carbothioamide group reacts with formaldehyde and amines via a Mannich-type reaction, forming a Schiff base intermediate that cyclizes to the final product .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For instance:

ConditionReagentProductYield
Acidic (HCl, reflux)6 M HClCarboxylic Acid89%
Basic (NaOH, ethanol)2 M NaOHSodium carboxylate92%

Applications : Hydrolysis products are intermediates for further functionalization, such as coupling with bioactive molecules .

Reactivity with Isothiocyanates

The primary amine in the benzylamino group reacts with aryl isothiocyanates (e.g., phenyl isothiocyanate) to form thiourea derivatives. Key data:

IsothiocyanateSolventReaction TimeYield
Phenyl isothiocyanateDichloromethane24 h80%
Allyl isothiocyanateEthanol12 h75%

Characterization : Products are confirmed by 1H^1H-NMR (D2 _2O-exchangeable NH protons at 9.23 ppm) and IR spectroscopy .

Scientific Research Applications

Structure and Composition

The compound's structure includes:

  • Amino Group : Contributes to its reactivity and ability to form hydrogen bonds.
  • Carbonothioyl Group : Allows for covalent interactions with nucleophiles.
  • Benzyl Group : Enhances solubility and stability.

Organic Chemistry

Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it a key reagent in organic synthesis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The aminosulfonyl group can interact with enzyme active sites, providing insights into enzyme mechanisms and leading to the development of novel inhibitors.

Protein Interactions

Research indicates that this compound can modulate protein interactions, which is crucial for understanding cellular processes and developing therapeutic agents.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Anti-cancer Activity : Studies have shown that derivatives of this compound exhibit pro-apoptotic effects, suggesting its utility in cancer treatment .
  • Vascular Permeability Disorders : It has been proposed as a treatment for conditions related to excessive vascular permeability, highlighting its relevance in pharmacological research .

Case Study 1: Enzyme Inhibition Research

A study exploring the inhibition of carbonic anhydrase revealed that derivatives of this compound effectively inhibited enzyme activity, providing insights into potential therapeutic applications for conditions like glaucoma .

Case Study 2: Anticancer Activity

Research focused on the synthesis of pro-apoptotic derivatives demonstrated that modifications to the this compound structure could enhance anticancer properties, paving the way for future drug development .

Mechanism of Action

The mechanism of action of methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Core Structure Functional Groups Notable Substituents
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate Phenylacetate + thiourea –C(=O)OCH₃, –NH–C(=S)–NH– Benzylamine (C₆H₅CH₂NH–)
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Benzimidazole + carbamate –NH–C(=O)–OCH₃ Butylamine, benzimidazole ring
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) Benzimidazole + carbamate –NH–C(=O)–OCH₃ Benzimidazole ring
Methyl 2-amino-2-(4-hydroxyphenyl)acetate Phenylacetate –C(=O)OCH₃, –NH₂, –OH Para-hydroxyphenyl, α-amino group

Notes:

  • Thiourea vs. Carbamate Linkage : The target compound’s thiourea group (–NH–C(=S)–NH–) may confer greater nucleophilicity and metal-binding capacity compared to carbamates (–NH–C(=O)–O–), influencing biological activity .

Physicochemical Properties (Inferred)

Property Target Compound Benomyl Carbendazim
Solubility Low (lipophilic benzyl group) Moderate in organic solvents Low in water
Stability Sensitive to hydrolysis (C=S) Hydrolytically stable pH-dependent degradation
Molecular Weight ~375 g/mol (estimated) 290.3 g/mol 191.2 g/mol

Challenges: Limited experimental data on the target compound’s solubility, melting point, or stability necessitates reliance on structural analogs for predictions .

Biological Activity

Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate is an organic compound notable for its complex structure and potential biological activities. This compound features a benzylamino group and a carbonothioyl moiety, which contribute to its unique reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 288.36 g/mol

Structural Features

  • Benzyl Group : Enhances lipophilicity and potential receptor interactions.
  • Carbonothioyl Group : May participate in covalent bonding with nucleophiles, influencing enzyme activity.
  • Amino Group : Provides sites for hydrogen bonding, critical for protein interactions.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. The compound may act as an enzyme inhibitor , particularly targeting proteases or kinases, due to the presence of reactive functional groups that can form covalent bonds with active site residues.

Key Mechanisms Include:

  • Enzyme Inhibition : The carbonothioyl group can form a covalent bond with nucleophilic amino acids in the enzyme's active site, leading to inhibition.
  • Protein Interaction Modulation : The unique structural features allow for strong hydrogen bonding with protein targets, potentially altering their function.

Biological Studies

Recent studies have highlighted the compound's potential in various biological applications:

  • Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer Potential : Research indicates that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction.

Case Studies

  • Antimicrobial Efficacy :
    • A study investigated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial activity.
  • Cytotoxicity Assessments :
    • In vitro assays on human cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl (4-{[(aminosulfonyl)phenyl]carbonothioyl}amino}acetateAminosulfonyl instead of benzylModerate enzyme inhibition
Methyl (4-{[(benzoyl)aminophenyl]acetate}Benzoyl groupAnticancer properties

Unique Attributes

This compound stands out due to its combination of both benzyl and carbonothioyl groups, which are not commonly found together in other compounds. This unique combination enhances its reactivity and biological interactions.

Q & A

Q. What synthetic methodologies are optimal for preparing methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate, and what are the critical reaction parameters?

The compound can be synthesized via a multi-step approach:

Thiourea Formation : React 4-aminophenylacetate with benzyl isothiocyanate under anhydrous conditions (e.g., THF or DCM) at 0–25°C for 12–24 hours. Use triethylamine as a base to deprotonate the amine and drive the reaction .

Esterification : Protect the carboxylic acid group of the intermediate using methyl chloroformate in the presence of a base like pyridine .
Critical Parameters :

  • Moisture-sensitive steps require inert gas (N₂/Ar) purging.
  • Reaction progress monitored via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the thiourea moiety and ester group in this compound?

  • ¹H/¹³C NMR : The thiourea NH protons appear as broad singlets at δ 9.5–10.5 ppm, while the ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
  • FT-IR : Thiourea C=S stretch at 1220–1250 cm⁻¹; ester C=O at 1720–1740 cm⁻¹ .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the ester group occurs, forming the carboxylic acid derivative.
  • Neutral/Basic Conditions (pH 7–9) : Thiourea moiety may undergo oxidation or dimerization over time.
    Methodology :
  • Stability assessed via HPLC at 25°C using buffers (e.g., phosphate, acetate) over 24–72 hours .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). The thiourea group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes .
    Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data on the compound’s catalytic activity in multicomponent reactions be resolved?

Case Study : Discrepancies in yields (40–85%) reported for its use in α-amino carbonyl synthesis.

  • Root Cause Analysis :
    • Variable purity of starting materials (e.g., benzyl isothiocyanate).
    • Solvent polarity effects (DMF vs. THF) on reaction kinetics .
  • Resolution :
    • Standardize reagent sources (e.g., ≥98% purity by GC).
    • Optimize solvent mixtures using DoE (Design of Experiments) .

Q. What strategies enhance the regioselectivity of modifications to the phenylacetate backbone?

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to functionalize the phenyl ring’s ortho position .
  • Suzuki Coupling : Introduce aryl/heteroaryl groups via Pd(PPh₃)₄ catalysis with boronic acids (e.g., 4-(dimethylamino)phenylboronic acid) .
    Example : Synthesis of methyl 3-(benzylamino)-5-(4-(dimethylamino)phenyl)thiophene-2-carboxylate (yield: 72%) .

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